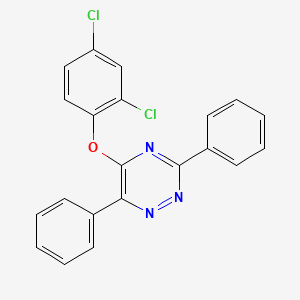
5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two phenyl groups and a dichlorophenoxy group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,4-dichlorophenol with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.
Substitution: The dichlorophenoxy group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and herbicidal properties, making it of interest in agricultural and pharmaceutical research.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
2,4-Dichlorophenol: A precursor in the synthesis of various dichlorophenoxy compounds.
Uniqueness: 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties
生物活性
5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazine core substituted with dichlorophenoxy and diphenyl groups. This structural configuration is pivotal in determining its biological activity.
Anticancer Activity
Research has shown that compounds with a triazine core exhibit significant anticancer properties. Specifically, derivatives of triazine have been reported to inhibit tumorigenesis through various mechanisms:
- Enzyme Inhibition : Certain triazine derivatives have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and kinases. For instance, studies indicate that modifications in the triazine structure can enhance the inhibitory activity against these enzymes .
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways. The presence of specific substituents on the triazine ring can enhance this effect .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
- Bactericidal and Fungicidal Effects : The compound exhibits activity against various bacterial and fungal strains. The dichlorophenoxy group is particularly effective in enhancing the antimicrobial efficacy of the triazine core .
- Mechanisms : The antimicrobial action may involve disruption of cell membranes or inhibition of nucleic acid synthesis.
1. Anticancer Studies
A study published in Molecules highlighted a series of triazine derivatives that showed promising anticancer activity against various cell lines. The study emphasized that specific modifications to the triazine structure could lead to enhanced potency and selectivity for cancer cells .
2. Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, this compound was tested against several pathogens. The results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria as well as fungi .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-(2,4-dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O/c22-16-11-12-18(17(23)13-16)27-21-19(14-7-3-1-4-8-14)25-26-20(24-21)15-9-5-2-6-10-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYHURJBLVFLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













